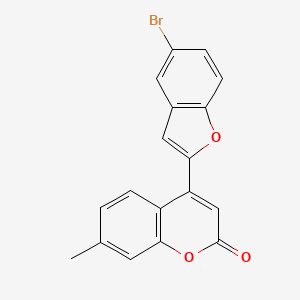

4-(5-Bromo-1-benzofuran-2-yl)-7-methylchromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Synthesis Analysis

Benzofuran rings can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . A series of chalcones were synthesized by condensation of 1-(5-bromo-1-benzofuran-2-yl)ethanone and various aromatic aldehydes .Molecular Structure Analysis

The molecular structure of benzofuran compounds is versatile and unique, making them an important basis for medicinal chemistry .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can vary. For example, (5-Bromo-1-benzofuran-2-yl)methanol has a melting point of 101 °C, a boiling point of 332.6±27.0 °C (Predicted), and a density of 1.665±0.06 g/cm3 (Predicted) .Applications De Recherche Scientifique

Antimicrobial Activity

Benzofuran derivatives, such as 5-phenyl-1-benzofuran-2-yl derivatives, have been shown to possess antimicrobial properties . The introduction of a hydroxyl group at the carbonyl carbon enhances the antioxidant property, while the antimicrobial activity decreases .

Antioxidant Activity

Benzofuran derivatives also exhibit antioxidant activities . The introduction of a hydroxyl group at the carbonyl carbon enhances the antioxidant property .

Anti-inflammatory Activity

Heterocyclic compounds, including benzofurans, are known to possess diverse pharmacological properties, including anti-inflammatory activity .

Anticancer Activity

Benzofuran substituted chalcone compounds are important directions in recent anticancer drug research . For example, (4-hydroxy-3-methyl-6-phenyl-benzofuran-2-yl)phenylmethanone has been identified as a potent anti-tumor agent .

Anticonvulsant Activity

Benzofurans are known to possess anticonvulsant properties .

Antimalarial Activity

Benzofurans have been shown to possess antimalarial properties .

Antidepressant Activity

Benzofuran derivatives, such as benzofurany-lacryloylpiperazines, have been used as antidepressants .

8. Treatment of Lipidemia and Anticoagulant Activity Cloridarol, a 2-substituted benzofuran, is used for the treatment of lipidemia and as an anticoagulant .

Mécanisme D'action

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been shown to affect various biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Benzofuran derivatives have been shown to have diverse pharmacological activities, indicating that they can have various molecular and cellular effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(5-bromo-1-benzofuran-2-yl)-7-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrO3/c1-10-2-4-13-14(9-18(20)22-16(13)6-10)17-8-11-7-12(19)3-5-15(11)21-17/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGMFCCMRDAMET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(O3)C=CC(=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Bromo-1-benzofuran-2-yl)-7-methylchromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2623826.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2623829.png)

![Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate](/img/structure/B2623831.png)

![3-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide](/img/structure/B2623832.png)

![(2-Adamantanylethyl)[(2,5-diethoxyphenyl)sulfonyl]amine](/img/structure/B2623835.png)

![2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide](/img/structure/B2623839.png)

![3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2623840.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2623842.png)